molecular formula C18H18Cl2N2O5 B142331 Nitrofenac CAS No. 154766-10-6

Nitrofenac

Cat. No. B142331
CAS RN: 154766-10-6
M. Wt: 413.2 g/mol
InChI Key: CQVHWLHWUZRTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrofenac is a nitric oxide-releasing non-steroidal anti-inflammatory drug (NO-NSAID) that has garnered attention for its potential therapeutic applications. It is a derivative of diclofenac, modified to release nitric oxide, which enhances its pharmacological profile by reducing gastrointestinal toxicity and improving anti-inflammatory and analgesic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrofenac involves the nitration of diclofenac. The process typically includes the reaction of diclofenac with nitric acid under controlled conditions to introduce the nitric oxide-releasing moiety. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining the efficacy and safety profile of this compound .

Chemical Reactions Analysis

Types of Reactions

Nitrofenac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a model compound to study nitric oxide release mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and gastroprotective properties. It has shown promise in treating conditions such as arthritis and inflammatory bowel disease.

    Industry: Used in the development of safer and more effective anti-inflammatory drugs.

Mechanism of Action

Nitrofenac exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. The release of nitric oxide from this compound enhances its anti-inflammatory and analgesic properties while reducing gastrointestinal toxicity. The nitric oxide released interacts with various molecular targets and pathways, including the modulation of cytokine production and inhibition of leukocyte adhesion .

Comparison with Similar Compounds

Nitrofenac is part of a class of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs). Similar compounds include:

Uniqueness of this compound

Compared to other NO-NSAIDs, this compound has shown a unique profile in terms of its efficacy and safety. It has demonstrated superior anti-inflammatory and analgesic properties with significantly reduced gastrointestinal toxicity. This makes it a promising candidate for the development of safer anti-inflammatory therapies .

properties

CAS RN

154766-10-6

Molecular Formula

C18H18Cl2N2O5

Molecular Weight

413.2 g/mol

IUPAC Name

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2

InChI Key

CQVHWLHWUZRTQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

synonyms

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester
nitrofenac

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.